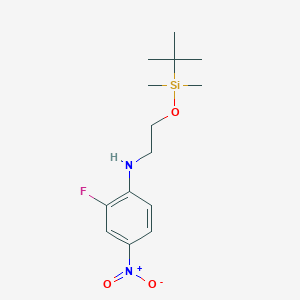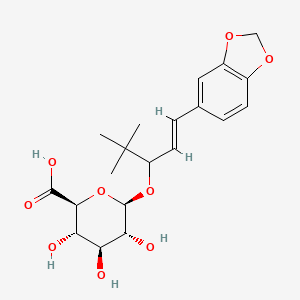
Dutasteride β-Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dutasteride β-Dimer, also known as N-[2,5-Bis (Trifluoromethyl)phenyl]-3-oxo-4-[3-oxo-4-aza-5α-androst-1-ene-17β-carbonyl]-4-aza-5α-androst-1-ene-17β-carboxamide , is a derivative of Dutasteride . Dutasteride is a medication primarily used to treat the symptoms of benign prostatic hyperplasia (BPH), an enlarged prostate not associated with cancer .
Molecular Structure Analysis
Dutasteride β-Dimer has a molecular formula of C46H55F6N3O4 . The molecular weight is 828 g/mol . Dutasteride, the parent compound, has a molecular formula of C27H30F6N2O2 and a molar mass of 528.539 g·mol−1 .Scientific Research Applications
Treatment of Benign Prostatic Hyperplasia
Dutasteride is a selective, potent, competitive, and irreversible inhibitor of both type-1 and type-2 5α-reductase (5AR) commonly used in the treatment of benign prostatic hyperplasia .
Treatment of Androgenetic Alopecia
Dutasteride is also used in the treatment of androgenetic alopecia .
Pharmacokinetic Interactions with Ketoconazole
The pharmacokinetic interactions of Dutasteride with Ketoconazole, a potent CYP3A inhibitor, have been comprehensively investigated . The study revealed that the pharmacokinetics of Dutasteride and its major active metabolite, 6β-hydroxydutasteride (H-DUT), were significantly altered by the co-administration of Ketoconazole .
Controlled Delivery Using Dissolvable Microarrays
Dutasteride has been evaluated for its potential to be delivered in a controlled/sustained manner when formulated as a microarray . This could provide an alternative and patient-focused drug product .
5. Treatment of Symptomatic Benign Prostatic Hyperplasia Dutasteride is prescribed as a once-daily oral capsule for the treatment of symptomatic benign prostatic hyperplasia .
In Vivo Evaluation of Dutasteride
In vivo studies have been conducted to evaluate the pharmacokinetics of Dutasteride. For instance, a study in mini-pigs showed that simple intradermal administration of a nanomilled Dutasteride suspension was associated with an exposure period of at least 1 month .
Mechanism of Action
Biochemical Pathways
The primary biochemical pathway affected by Dutasteride β-Dimer is the conversion of testosterone to DHT by the 5α-reductase enzymes . By inhibiting these enzymes, Dutasteride β-Dimer effectively reduces the levels of DHT in the body . This leads to a decrease in the hormonal stimulation of the prostate gland, thereby reducing its size and alleviating symptoms of benign prostatic hyperplasia (BPH) .
Pharmacokinetics
The pharmacokinetics of Dutasteride β-Dimer involves both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life (t ½) of 3–5 weeks . Dutasteride β-Dimer is soluble in organic solvents, such as ethanol, methanol, and polyethylene glycol 400, but it is insoluble in water . The bioavailability and peak exposure to dutasteride are influenced by the formulation of the administered medication .
Result of Action
The primary result of Dutasteride β-Dimer’s action is a significant reduction in the symptoms of BPH in men . By reducing the levels of DHT, Dutasteride β-Dimer decreases the hormonal stimulation of the prostate gland, leading to a reduction in its size . This alleviates symptoms of BPH and reduces the risk of acute urinary retention and the need for BPH-related surgery .
Action Environment
The action of Dutasteride β-Dimer can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability and peak exposure . Therefore, the choice of formulation is crucial for obtaining the optimal pharmacokinetic properties of Dutasteride β-Dimer . Furthermore, the presence of other drugs or substances in the body that can interact with 5α-reductase could potentially affect the efficacy and stability of Dutasteride β-Dimer .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dutasteride β-Dimer involves the coupling of two molecules of Dutasteride through a linker molecule.", "Starting Materials": [ "Dutasteride", "Linker molecule", "Coupling reagents" ], "Reaction": [ "The linker molecule is first activated with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "Dutasteride is then added to the reaction mixture and allowed to react with the activated linker molecule.", "The reaction mixture is then purified to isolate the Dutasteride β-Dimer product." ] } | |
CAS RN |
1648593-70-7 |
Product Name |
Dutasteride β-Dimer |
Molecular Formula |
C₄₆H₅₅F₆N₃O₄ |
Molecular Weight |
4655634 |
synonyms |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-in |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







